Zorubicin
Overview
Description
Zorubicin is a benzoyl hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin . It intercalates into DNA and interacts with topoisomerase II, inhibiting DNA polymerases, and is therefore used to treat cancer .
Molecular Structure Analysis
Zorubicin has a molecular formula of C34H35N3O10 . Its molecular weight is 645.665 g/mol .
Physical And Chemical Properties Analysis
Zorubicin has a molecular formula of C34H35N3O10 and a molecular weight of 645.665 g/mol .
Scientific Research Applications
Cardiotoxicity Mitigation
- Zorubicin in Doxorubicin Cardiotoxicity : Zorubicin is mentioned as a non-cardiotoxic analogue of doxorubicin, a powerful anticancer agent. Studies suggest that zorubicin and other analogues like 5-iminodaunorubicin (5-IDN) form reactive oxygen species (ROS) as efficiently as doxorubicin but exhibit significantly less cardiotoxicity. This highlights a unique pathway of doxorubicin cardiotoxicity mediated through CYP2J2, which is not similarly affected by zorubicin or 5-IDN. Understanding these mechanisms can aid in developing nontoxic analogues of doxorubicin for cancer chemotherapy (Arnold & Das, 2018).
Drug Stability and Compatibility
- Stability in Intravenous Fluids : A study focusing on zorubicin's stability in intravenous fluids reveals its high instability in certain solutions, especially at lower concentrations. This finding emphasizes the need for careful preparation and reconstitution in intravenous fluids and containers, as variations in pH and concentration significantly impact zorubicin's stability. The study contributes to a better understanding of the pharmacological properties of zorubicin, particularly in clinical settings (Benaji et al., 1996).
Metabolic and Cellular Impact
- Zorubicin's Role in Metabolic Pathways : Research exploring the metabolic pathways affected by anticancer drugs like doxorubicin, where zorubicin is referenced as a non-cardiotoxic analogue, sheds light on the broader impact of these drugs at the cellular level. The study on doxorubicin-induced cardiotoxicity demonstrates the role of metabolic enzymes like CYP2J2 and their modulation by drugs, including zorubicin. Insights from this research can inform the development of safer and more effective cancer therapies (Arnold et al., 2017).
Safety And Hazards
While specific safety and hazard information for Zorubicin was not found, it’s important to note that like other chemotherapy drugs, it should be handled with care. Direct contact with the skin or eyes should be avoided, and appropriate personal protective equipment should be worn when handling it .
Relevant Papers
A study compared the efficacy and toxicity of Zorubicin versus Zorubicin-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). The study found that the combination of Zorubicin and cisplatin had a higher response rate than Zorubicin alone .
properties
IUPAC Name |
N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16-/t15-,20-,22-,23-,28+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTUMDXHSRTGRV-WKBHQTPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)C6=CC=CC=C6)/C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zorubicina |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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